Adefovir-d4 Diethyl Ester Adefovir-d4 Diethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013077
InChI: InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2
SMILES:
Molecular Formula: C12H20N5O4P
Molecular Weight: 333.32 g/mol

Adefovir-d4 Diethyl Ester

CAS No.:

Cat. No.: VC18013077

Molecular Formula: C12H20N5O4P

Molecular Weight: 333.32 g/mol

* For research use only. Not for human or veterinary use.

Adefovir-d4 Diethyl Ester -

Specification

Molecular Formula C12H20N5O4P
Molecular Weight 333.32 g/mol
IUPAC Name 9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine
Standard InChI InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2
Standard InChI Key SACBMARVYGBCAK-NZLXMSDQSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N
Canonical SMILES CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC

Introduction

Chemical Identity and Structural Properties

Adefovir-d4 Diethyl Ester is characterized by its deuterium-enriched ethoxy moiety, which replaces four protium atoms in the parent compound. Key physicochemical properties include:

PropertyValueSource
CAS Number1189929-36-9
Molecular FormulaC12H16D4N5O4P\text{C}_{12}\text{H}_{16}\text{D}_4\text{N}_5\text{O}_4\text{P}
Molecular Weight333.32 g/mol
Melting Point130–132°C
Storage Conditions2–8°C
SolubilitySoluble in DMSO

The compound’s structure includes a phosphonate group linked to a purine base (6-amino-9H-purin-9-yl), critical for its antiviral activity. Deuteriation at the ethoxy methyl group (CH2CH2-CD2CD2-\text{CH}_2\text{CH}_2\text{-} \rightarrow \text{CD}_2\text{CD}_2\text{-}) is hypothesized to impede oxidative metabolism by cytochrome P450 enzymes, a modification observed in other deuterated drugs to improve bioavailability .

Synthesis and Deuterium Incorporation

The synthesis of Adefovir-d4 Diethyl Ester follows methodologies analogous to non-deuterated prodrugs, utilizing H\text{H}-phosphonate chemistry and phosphoramidate coupling. A key step involves the deuteration of the ethoxy side chain prior to esterification.

Key Synthetic Steps

  • Deuterium Exchange: The ethoxy moiety is deuterated using D2O\text{D}_2\text{O} under acidic conditions, achieving >95% isotopic enrichment .

  • Phosphonate Activation: The H\text{H}-phosphonate monoester intermediate is generated via reaction of deuterated ethanol with phosphorus acid and pivaloyl chloride .

  • Coupling with Purine Base: The activated phosphonate is coupled to 6-aminopurine using peptide coupling reagents, forming the nucleoside-phosphonate backbone .

Challenges in Deuterated Prodrug Synthesis

  • Isotopic Purity: Ensuring complete deuteration at the ethoxy group requires stringent reaction conditions to avoid proton contamination .

  • Stability: The diethyl ester group enhances lipophilicity but necessitates stabilization at low temperatures (2–8°C) to prevent hydrolysis .

Pharmacological Relevance and Mechanism

Adefovir-d4 Diethyl Ester is metabolized in vivo to adefovir, a nucleotide analog inhibiting HBV DNA polymerase. The deuterium substitution aims to slow hepatic conversion, thereby reducing peak plasma concentrations and mitigating nephrotoxicity—a known limitation of adefovir dipivoxil .

Antiviral Activity

  • HBV Inhibition: Adefovir’s diphosphate form competitively inhibits HBV DNA polymerase, with an IC50_{50} of 0.2–2.5 μM against wild-type and lamivudine-resistant strains .

  • Deuterium’s Role: Preclinical studies suggest deuterated analogs exhibit 30–50% longer plasma half-life compared to non-deuterated counterparts, though specific data for Adefovir-d4 Diethyl Ester remain unpublished .

Toxicity Profile

  • Renal Safety: Adefovir is associated with dose-dependent nephrotoxicity due to mitochondrial dysfunction in proximal tubules. Deuteriation may reduce daily dosing requirements, lowering renal exposure .

  • Metabolic Stability: In vitro assays show deuterated esters resist esterase hydrolysis 2–3-fold longer than protiated forms, potentially decreasing hepatotoxicity .

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